molecular formula C26H26N4O7S B2584706 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-52-5

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2584706
CAS番号: 533872-52-5
分子量: 538.58
InChIキー: HZNYGKSUIQCICB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative designed for antifungal applications. It belongs to a class of sulfamoyl benzamides, characterized by a sulfamoyl group linked to a benzamide scaffold and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. Studies demonstrate its efficacy against C. albicans with a minimum inhibitory concentration (MIC) of 50 µg/mL, outperforming fluconazole in certain resistant strains .

特性

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S/c1-30(16-17-8-6-5-7-9-17)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-14-21(34-2)23(36-4)22(15-19)35-3/h5-15H,16H2,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNYGKSUIQCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of approximately 428.5 g/mol. The structure features a sulfamoyl group attached to a benzamide moiety and an oxadiazole ring substituted with a trimethoxyphenyl group. This combination of functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and carboxylic acids.
  • Introduction of the Sulfamoyl Group : The sulfamoyl moiety is introduced via nucleophilic substitution reactions.
  • Final Coupling : The final compound is formed by coupling the oxadiazole derivative with the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide . For instance:

  • Mechanism of Action : Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cell signaling pathways (e.g., FAK/Paxillin pathway) .
  • Inhibition Studies : Compounds with similar structures have shown significant growth inhibition (GI50 values ranging from 0.20–2.58 μM) against various cancer cell lines .

Antioxidant Activity

Research into related oxadiazole derivatives has shown promising antioxidant activity. The presence of methoxy groups in the structure may enhance radical scavenging capabilities .

Case Studies

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Compounds similar to our target compound demonstrated significant anticancer effects with lower toxicity to normal cells .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of related compounds found that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .

類似化合物との比較

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural similarities with other sulfamoyl benzamide derivatives, differing primarily in substituents on the sulfamoyl group and the oxadiazole ring. Key analogues include:

Compound Name Structural Features Biological Target Activity Data Source
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl, 3,4,5-trimethoxyphenyl-oxadiazole Thioredoxin reductase (Trr1) MIC: 50 µg/mL (C. albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-oxadiazole Thioredoxin reductase (Trr1) MIC: 100 µg/mL (C. albicans)
OZE-I (N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide) Cyclopropanecarboxamide, tetrahydronaphthalenyl-oxadiazole Methicillin-resistant S. aureus MIC: 8–32 µg/mL (7 S. aureus strains)
N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl-oxadiazole, sulfanylacetamide Broad-spectrum antimicrobial Moderate antifungal activity

Key Observations :

  • LMM5 vs. LMM11 : Both target Trr1, but LMM5’s 3,4,5-trimethoxyphenyl group enhances antifungal potency compared to LMM11’s furan-2-yl substituent, likely due to improved enzyme binding .
  • OZE Series : These derivatives lack the sulfamoyl group but show strong antibacterial activity, suggesting that the oxadiazole core alone can confer antimicrobial properties when paired with hydrophobic substituents .
  • N-phenyl sulfanylacetamides : The 3,4,5-trimethoxyphenyl-oxadiazole motif in these compounds mirrors LMM5’s structure but replaces the sulfamoyl group with a sulfanylacetamide chain, resulting in broader but less potent antifungal effects .
Mechanistic Comparisons
  • Trr1 Inhibition : LMM5 and LMM11 disrupt fungal redox balance by inhibiting Trr1, a mechanism distinct from azoles (e.g., fluconazole), which target ergosterol synthesis .
  • HDAC Inhibition: Unlike LMM5, derivatives like N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18 in ) inhibit histone deacetylases (HDACs), linking oxadiazoles to anticancer activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。